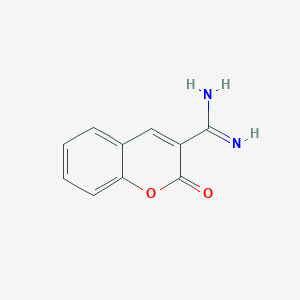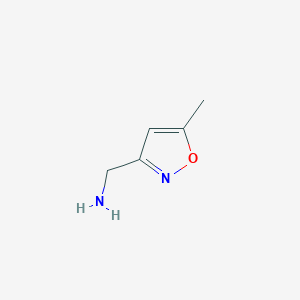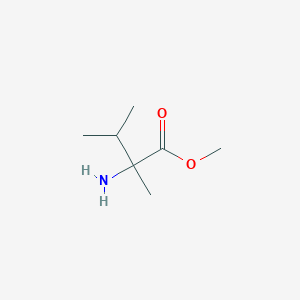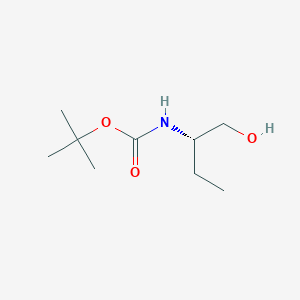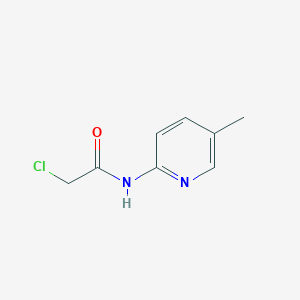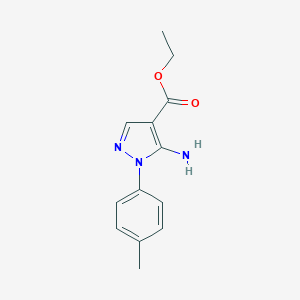
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl group attached to the carboxylate indicates that it is an ester, while the presence of an amino group and a phenyl ring substituted with a methyl group at the 4-position adds to its complexity and potential for chemical reactivity .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a three-component one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . Similarly, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate was synthesized via an abnormal Beckmann rearrangement . These methods highlight the versatility in the synthesis of pyrazole derivatives, which may be applicable to the synthesis of ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been elucidated using techniques such as X-ray crystallography and NMR. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, revealing a monoclinic system with specific unit cell parameters and stabilization by intermolecular interactions . These structural analyses are crucial for understanding the three-dimensional conformation and potential interaction sites of the molecule.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. The amino group in such compounds can be diazotized and coupled with other reagents to afford different heterocyclic systems . Additionally, the presence of reactive sites such as the carboxylate and amino groups allows for further functionalization and the synthesis of complex heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and reactivity. The compound's spectroscopic properties, such as IR and UV-Vis spectra, can be used to confirm its structure . Moreover, the biological activities of these compounds, such as fungicidal and plant growth regulation activities, are of significant interest .
Scientific Research Applications
Synthesis of Nitriles
- Field : Organic Chemistry
- Application : 5-Aminopyrazole derivatives are used in the synthesis of nitriles .
- Method : Chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium yields 5-amino pyrazoles as the major product .
- Results : The reaction yields 4-cyano pyrazole and 5-amino pyrazoles .
Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Field : Pharmaceutical Chemistry
- Application : 5-Aminopyrazole derivatives are used in the synthesis of 1,2,4-triazole-containing scaffolds, which are present in an array of pharmaceuticals and biologically important compounds .
- Method : The synthesis of these privileged scaffolds uses 3-amino-1,2,4-triazole .
- Results : The 1,2,4-triazole products have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .
Future Directions
The future research directions could involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis process. Additionally, the compound’s potential applications in medicinal chemistry, agriculture, and materials chemistry could be investigated .
properties
CAS RN |
150011-11-3 |
|---|---|
Product Name |
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate |
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 |
InChI Key |
HYLAFESEWXPMFD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



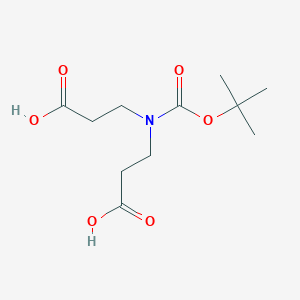
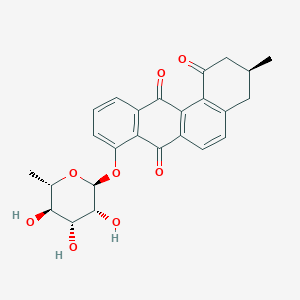


![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
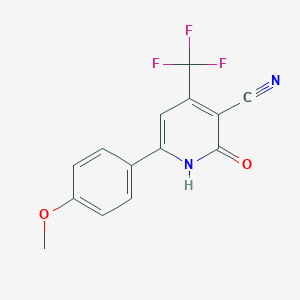
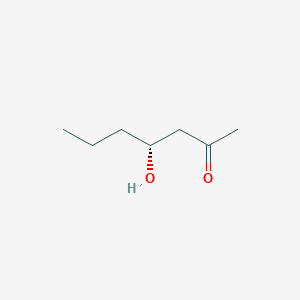
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)
